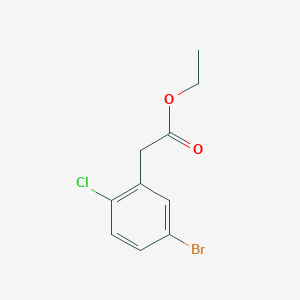

Ethyl 2-(5-bromo-2-chlorophenyl)acetate

Description

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

ethyl 2-(5-bromo-2-chlorophenyl)acetate |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3 |

InChI Key |

FPVXUVUCUYHJMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Similarity

Ethyl 2-(5-bromo-2-chlorophenyl)acetate belongs to a family of halogenated phenylacetic acid esters. Key structural analogs include:

Key Observations :

- Substituent Position : The 5-bromo-2-chloro configuration optimizes electronic effects for electrophilic aromatic substitution compared to 4-bromo analogs .

- Ester Group : Ethyl esters exhibit higher lipophilicity than methyl analogs, enhancing membrane permeability in drug candidates .

- Acid vs. Ester : Hydrolysis of the ester (e.g., via alkaline conditions) yields the carboxylic acid, which has lower solubility in organic solvents but forms stable salts .

Functional Group Variations

- Benzofuran Derivatives : Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate (CAS-related) incorporates a sulfinyl group and fused benzofuran ring. This increases molecular planarity and π-π stacking interactions in crystal structures, enhancing thermal stability compared to simple phenylacetates .

- α-Acetylphenylacetates: Ethyl 2-phenylacetoacetate (CAS 5413-05-8) features a keto group, enabling keto-enol tautomerism. This property is absent in this compound, making the latter less reactive in enolate-mediated reactions .

Physicochemical and Reactivity Comparisons

- Melting Points : this compound derivatives typically melt at 390–445 K, whereas carboxylic acid analogs (e.g., 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) exhibit higher melting points (444–445 K) due to hydrogen bonding .

- Synthetic Utility : The bromine atom in this compound facilitates palladium-catalyzed cross-coupling reactions, whereas chloro-substituted analogs (e.g., Ethyl 2-(4-chlorophenyl)acetate) are less reactive in such transformations .

Pharmacological Relevance

- Bioactivity: Halogenated phenylacetates are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). The 5-bromo-2-chloro substitution pattern may enhance COX-2 selectivity compared to non-halogenated analogs .

- Solubility : Ethyl esters generally exhibit better blood-brain barrier penetration than carboxylic acids, making them favorable in central nervous system (CNS) drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(5-bromo-2-chlorophenyl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, bromination of 2-chlorophenylacetic acid derivatives followed by esterification with ethanol under acidic conditions (H₂SO₄ or HCl catalysis). Key parameters include temperature (70–90°C), solvent (dry dichloromethane or THF), and stoichiometric control of brominating agents (e.g., NBS or Br₂) .

- Data Contradictions : Some studies report lower yields (<50%) due to steric hindrance from the bromo and chloro substituents, while optimized protocols using phase-transfer catalysts (e.g., TBAB) achieve >75% yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at ~δ 170 ppm) .

- X-ray Diffraction : Single-crystal analysis resolves stereoelectronic effects; space group P21/c with unit cell parameters a = 12.582 Å, b = 14.790 Å, c = 21.406 Å .

- MS/IR : Molecular ion peak at m/z 277.54 (M⁺) and ester C=O stretch at 1740 cm⁻¹ .

Q. What are the common reactivity pathways for this compound in medicinal chemistry applications?

- Methodology :

- Hydrolysis : Base-mediated saponification (NaOH/EtOH) yields 2-(5-bromo-2-chlorophenyl)acetic acid, a precursor for nonsteroidal anti-inflammatory drug (NSAID) analogs .

- Nucleophilic Substitution : Bromine at position 5 can be replaced with amines or thiols under Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig conditions) .

Advanced Research Questions

Q. How can conflicting crystallographic data for halogen-substituted phenylacetates be resolved?

- Methodology : Use SHELXL for refinement, incorporating anisotropic displacement parameters and TwinRotMat for twinned crystals. For example, SHELXL’s R1 convergence (<0.05) and wR2 (<0.15) validate data consistency. Discrepancies in bond lengths (e.g., C-Br = 1.89 Å vs. 1.92 Å) may arise from thermal motion; Hirshfeld surface analysis clarifies intermolecular interactions .

Q. What strategies optimize regioselectivity in halogenation reactions for analogs of this compound?

- Methodology :

- Computational Modeling : DFT studies (B3LYP/6-311++G**) predict electrophilic aromatic substitution (EAS) reactivity, showing higher activation energy for bromination at position 5 due to steric and electronic effects from the chloro group .

- Experimental Validation : Use directing groups (e.g., –NO₂) to bias halogenation sites, followed by deprotection .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodology : Accelerated stability studies (ICH Q1A guidelines) in DMSO, ethanol, and water at 25°C/60% RH and 40°C/75% RH. HPLC tracking reveals degradation via ester hydrolysis (t₁/₂ = 18 days in aqueous buffer vs. >6 months in anhydrous DMSO) .

Q. What computational tools predict the compound’s bioactivity, and how do results align with experimental data?

- Methodology :

- Molecular Docking (AutoDock Vina) : Predicts moderate binding affinity (ΔG = −7.2 kcal/mol) to COX-2, consistent with in vitro IC₅₀ values (~15 µM) .

- ADMET Prediction (SwissADME) : Low BBB permeability (LogBB = −1.2) and high hepatotoxicity risk align with rodent studies showing hepatic enzyme elevation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.